Chemical structure properties of 2-Amino-3-bromo-7-fluoro-9h-fluoren-9-ol
Chemical structure properties of 2-Amino-3-bromo-7-fluoro-9h-fluoren-9-ol
[1][2]
Executive Summary
2-Amino-3-bromo-7-fluoro-9H-fluoren-9-ol is a highly functionalized tetrasubstituted fluorene derivative characterized by a unique orthogonal reactivity profile. As a member of the 9-fluorenol class, it possesses the structural core associated with eugeroic (wake-promoting) activity and dopamine transporter (DAT) modulation. However, its primary value in drug development lies in its utility as a "smart scaffold." The molecule features four distinct chemical handles—a nucleophilic amine, an electrophilic aryl bromide, a metabolic blocker (fluorine), and a labile benzylic alcohol—allowing for precise, multi-vector diversification in medicinal chemistry campaigns.
This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic architecture, and reactivity landscape, designed for researchers optimizing lead compounds in neurology or oncology.
Physicochemical & Structural Profile
The molecule exhibits a "push-pull" electronic structure due to the opposing effects of the electron-donating amine (
Table 1: Key Chemical Properties
| Property | Value / Description | Note |
| IUPAC Name | 2-Amino-3-bromo-7-fluoro-9H-fluoren-9-ol | |
| Molecular Formula | ||
| Molecular Weight | 294.12 g/mol | Heavy atom count: 17 |
| Chirality | C9 is a chiral center | Exists as ( |
| Predicted LogP | ~2.8 – 3.2 | Moderate lipophilicity; suitable for CNS penetration. |
| Topological Polar Surface Area (TPSA) | ~46 Ų | Dominated by |
| pKa (Base) | ~3.5 – 4.0 (Aniline nitrogen) | Reduced basicity due to ortho-bromo electron withdrawal. |
| pKa (Acid) | ~13 (Benzylic | Typical for secondary benzylic alcohols. |
| H-Bond Donors/Acceptors | 2 Donors / 3 Acceptors | Compliant with Lipinski’s Rule of 5. |
Synthetic Architecture
The synthesis of 2-Amino-3-bromo-7-fluoro-9H-fluoren-9-ol requires a strategy that installs the halogen substituents regioselectively before the final reduction of the C9 ketone. The most robust pathway proceeds via the 2-amino-7-fluoro-9H-fluoren-9-one intermediate.
Retrosynthetic Analysis (DOT Visualization)
Figure 1: Synthetic pathway highlighting the regioselective bromination controlled by the amino group's orth-para directing effect.
Detailed Protocol: Ketone Reduction
The critical step is the conversion of the fluorenone to the fluorenol without dehalogenating the aryl bromide.
Reagents:
-
Precursor: 2-Amino-3-bromo-7-fluoro-9H-fluoren-9-one (1.0 eq)
-
Reducing Agent: Sodium Borohydride (
) (1.5 eq) -
Solvent: Methanol (anhydrous)
Methodology:
-
Dissolution: Suspend the fluorenone precursor in anhydrous methanol (10 mL/g) in a round-bottom flask. Cool the suspension to 0°C using an ice bath.
-
Addition: Add
portion-wise over 15 minutes. Note: Vigorous gas evolution ( ) will occur. -
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via TLC (Eluent: 30% EtOAc/Hexanes). The fluorescent ketone spot will disappear, replaced by a lower Rf alcohol spot.
-
Quench: Quench the reaction carefully with saturated
solution. -
Workup: Evaporate methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (
). Wash combined organics with brine, dry over , and concentrate. -
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, Gradient 0-40% EtOAc in Hexanes).
Reactivity & Functionalization Guide
This molecule is a "privileged scaffold" because its four functional handles react under orthogonal conditions, allowing sequential modification.
The Orthogonal Reactivity Map
Figure 2: Orthogonal reactivity map demonstrating the four distinct chemical vectors available for lead optimization.
Strategic Applications in Drug Design
-
The "Wake-Promoting" Core (DAT Inhibition):
-
The 9-fluorenol core is structurally analogous to Hydrafinil (Fluorenol) .
-
Mechanism: The 9-OH group interacts with the dopamine transporter. The 7-fluoro substituent prevents metabolic hydroxylation at the most reactive aromatic position, potentially extending half-life (
). -
Protocol: To maintain eugeroic activity, preserve the 9-OH. Derivatize the 2-amino group to modulate solubility.
-
-
Suzuki-Miyaura Cross-Coupling (3-Br):
-
The bromine at C3 is sterically crowded by the adjacent amine but remains reactive toward palladium catalysts.
-
Use Case: Attachment of heteroaryl groups to probe the "deep pocket" of kinase targets.
-
Condition: Use
and in Dioxane/Water. The free amine may require protection (Boc) if using oxidative insertion-sensitive ligands.
-
-
The "Switchable" Solubility (2-NH2):
-
The amine provides a handle for converting the lipophilic fluorene into a water-soluble salt (HCl or Mesylate).
-
It can also be converted to an azide via diazotization for Click Chemistry applications (e.g., PROTAC linker attachment).
-
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye).[1] Potential sensitizer due to the aniline moiety.
-
Stability: The 9-OH group is prone to acid-catalyzed elimination, forming the dibenzofulvene derivative (highly colored). Avoid strong acidic conditions during storage.
-
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine and elimination of the alcohol.
References
-
BenchChem. (2025).[2] A Comparative Analysis of the Biological Activities of Substituted 9-Fluorenol Compounds. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 259919, 2-Amino-7-bromo-9-fluorenone. Retrieved from
-
Starshine Chemical. (2025). Product Catalog: 2-amino-3-bromo-7-fluoro-9H-fluoren-9-ol (CAS 1960-60-7).[3] Retrieved from
-
MDPI. (2015). Biological Activity of Recently Discovered Halogenated Marine Natural Products. Marine Drugs. Retrieved from
-
ChemicalBook. (2025). Synthesis and Suppliers of Halogenated Fluorenones. Retrieved from
